molecular formula C8H13NO B13493825 3-(Aminomethyl)spiro[3.3]heptan-1-one

3-(Aminomethyl)spiro[3.3]heptan-1-one

Cat. No.: B13493825
M. Wt: 139.19 g/mol
InChI Key: FLBFIUWCQQOXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in certain chemical contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)spiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The aminomethyl group can then be introduced through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of these methods is crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-(Aminomethyl)spiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug precursor.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)spiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a ketone group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(aminomethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C8H13NO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5,9H2

InChI Key

FLBFIUWCQQOXSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.